
2-(3-methoxyphenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methoxyphenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate is a complex organic compound that belongs to the class of esters This compound is characterized by its intricate structure, which includes a methoxyphenyl group, an oxoethyl group, and a benzoate ester linked to a dioxo-octahydro-methanoisoindol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Methoxyphenyl Group: Starting with a methoxybenzene derivative, the methoxyphenyl group can be introduced through electrophilic aromatic substitution.
Introduction of the Oxoethyl Group: The oxoethyl group can be added via an acylation reaction, often using reagents like acetic anhydride or acetyl chloride.
Synthesis of the Benzoate Ester: The benzoate ester can be formed through esterification, using benzoic acid and an alcohol derivative.
Formation of the Dioxo-Octahydro-Methanoisoindol Moiety: This complex structure can be synthesized through a series of cyclization and reduction reactions, starting from appropriate precursors.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This often includes:
Catalysts: Use of catalysts to speed up reactions.
Temperature Control: Maintaining specific temperatures to favor desired reactions.
Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to purify the final product.
化学反应分析
Types of Reactions
2-(3-methoxyphenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert oxo groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
Pharmaceutical research may explore this compound for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate would depend on its specific application. For instance, if used as a pharmaceutical agent, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
相似化合物的比较
Similar Compounds
2-(3-methoxyphenyl)-2-oxoethyl benzoate: Lacks the dioxo-octahydro-methanoisoindol moiety.
3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate: Lacks the methoxyphenyl and oxoethyl groups.
Uniqueness
The uniqueness of 2-(3-methoxyphenyl)-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate lies in its complex structure, which combines multiple functional groups and moieties
属性
分子式 |
C31H27NO6 |
|---|---|
分子量 |
509.5 g/mol |
IUPAC 名称 |
[2-(3-methoxyphenyl)-2-oxoethyl] 3-(3,5-dioxo-8-phenyl-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate |
InChI |
InChI=1S/C31H27NO6/c1-37-23-12-6-9-19(14-23)26(33)17-38-31(36)20-10-5-11-22(13-20)32-29(34)27-21-15-24(18-7-3-2-4-8-18)25(16-21)28(27)30(32)35/h2-14,21,24-25,27-28H,15-17H2,1H3 |
InChI 键 |
LHDFXNIYIMTTCH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2=CC(=CC=C2)N3C(=O)C4C5CC(C4C3=O)C(C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


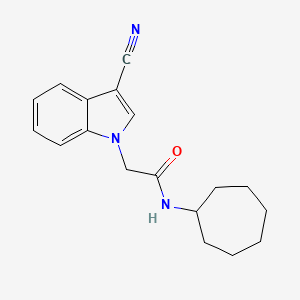
![3-[4-[3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;dihydrochloride](/img/structure/B12470629.png)
![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B12470635.png)
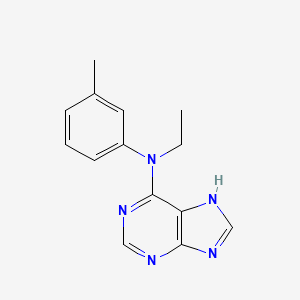
![ethyl 4-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B12470651.png)
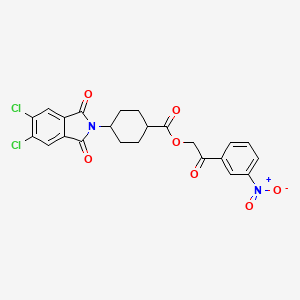
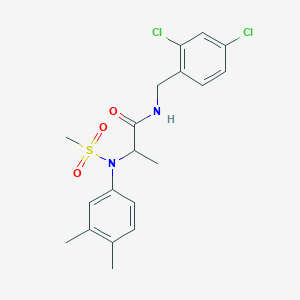
![4-methyl-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12470677.png)
![4-chloro-N-(2-ethyl-6-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B12470690.png)
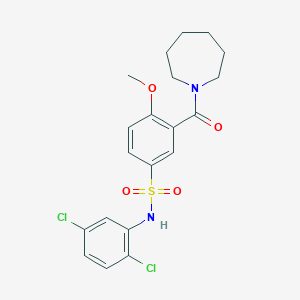
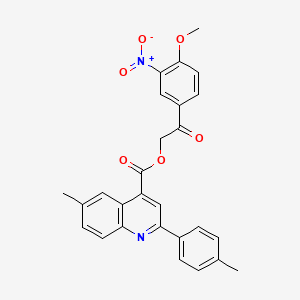

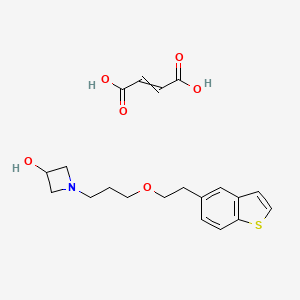
![3-{[(3-Bromophenyl)amino]methyl}-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B12470708.png)
